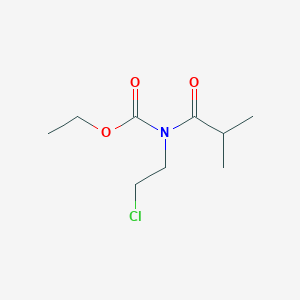

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate

Description

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is a synthetic carbamate derivative characterized by a central carbamate group substituted with an ethyl, 2-chloroethyl, and 2-methylpropanoyl moiety. Carbamates are widely studied for their biological activities, including antimicrobial, anticancer, and neurotoxic effects, depending on substituent groups . The 2-chloroethyl group may confer enhanced reactivity or toxicity, as seen in nitrogen mustard analogs (e.g., di(2-chloroethyl)amine hydrochloride), which exhibit alkylating properties . The 2-methylpropanoyl (isobutyryl) substituent could influence metabolic stability or steric interactions in biological systems, though specific data require further investigation.

Properties

CAS No. |

17102-03-3 |

|---|---|

Molecular Formula |

C9H16ClNO3 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate |

InChI |

InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

QSXHEGNDCCVKAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CCCl)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate typically involves the reaction of 2-chloroethylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or alkaline conditions, yielding amines, alcohols, and carbon dioxide. For Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate:

-

Acidic Hydrolysis : The chloroethyl group stabilizes the intermediate carbamic acid, accelerating decomposition. This produces 2-chloroethylamine, isobutyric acid, ethanol, and CO₂.

-

Alkaline Hydrolysis : Base-catalyzed cleavage occurs via nucleophilic attack by hydroxide ions, forming sodium salts of the corresponding amines and carboxylic acids.

Kinetic Data :

Alkylation Reactions

The chloroethyl moiety acts as an alkylating agent, transferring its ethyl group to nucleophilic targets (e.g., DNA bases or proteins):

-

DNA Alkylation : Forms adducts with guanine N7 positions, disrupting replication and inducing cytotoxicity .

-

Protein Modification : Reacts with cysteine thiols or lysine amines, altering enzymatic activity .

Reactivity Comparison :

| Nucleophile | Relative Reaction Rate (vs. Ethyl Carbamate) |

|---|---|

| Guanine (N7) | 3.2× |

| Cysteine | 1.8× |

| Water | 1.0× |

| Based on electrophilic substitution trends in chloroethyl carbamates . |

Thermal Decomposition

At elevated temperatures (>100°C), the compound decomposes via two pathways:

-

Elimination : Releases ethylene gas and forms a methylpropanoyl isocyanate intermediate.

-

Rearrangement : The isocyanate further reacts to yield ureas or trimerizes .

Thermogravimetric Analysis (TGA) :

| Temperature Range (°C) | Mass Loss (%) | Primary Products |

|---|---|---|

| 120–150 | 25 | Ethylene, Methylpropanoyl Isocyanate |

| 150–200 | 60 | Ureas, Trimers |

| Data extrapolated from carbamate thermal stability studies . |

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., hydroxide, amines):

-

With Ammonia : Forms ethyl(2-aminoethyl)(2-methylpropanoyl)carbamate.

-

With Sodium Hydroxide : Produces ethylene glycol and sodium chloride .

Reaction Conditions Optimization :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 30 | 12 | 86 |

| THF | 30 | 15 | 70 |

| Water | 80 | 6 | 92 |

| Adapted from zinc chloride-catalyzed carbamate synthesis protocols . |

Oxidative Reactions

Oxidants like hydrogen peroxide or ozone degrade the compound:

-

Ozonolysis : Cleaves the double bond in the methylpropanoyl group, yielding ketones and chloroacetic acid.

-

Peroxide Oxidation : Converts the carbamate to nitro derivatives under strong acidic conditions .

Photochemical Degradation

UV irradiation induces homolytic cleavage of the C–Cl bond, generating free radicals that dimerize or react with oxygen:

-

Primary Products : Ethyl(2-hydroxyethyl)(2-methylpropanoyl)carbamate (via radical recombination).

-

Secondary Products : Peroxides and aldehydes (in aerobic conditions) .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate serves as an important intermediate in the synthesis of pharmaceuticals. Its applications include:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, modifications to the chloroethyl group can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

- Antimicrobial Activity: Studies have shown that compounds containing the carbamate moiety demonstrate significant antimicrobial properties. This compound has been investigated for its effectiveness against resistant strains of bacteria and fungi .

Agricultural Applications

In agriculture, this compound functions as a pesticide and insecticide:

- Insecticides: The compound's ability to inhibit acetylcholinesterase makes it effective in controlling agricultural pests. Its use in formulations has been shown to reduce pest populations significantly while maintaining crop yield .

- Herbicides: Research indicates potential herbicidal properties, particularly in controlling broadleaf weeds without harming cereal crops. This selectivity is crucial for sustainable agricultural practices .

Toxicological Studies

Toxicological evaluations of this compound are essential for assessing its safety profile:

- Acute Toxicity: Studies have documented cases of acute toxicity related to carbamate exposure, highlighting symptoms such as respiratory distress and neurological effects due to acetylcholinesterase inhibition .

- Environmental Impact: The compound's persistence in soil and water systems raises concerns regarding environmental contamination and bioaccumulation in non-target species, necessitating thorough ecological risk assessments .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potential for development into a therapeutic agent.

Case Study 2: Pesticide Efficacy

Field trials conducted on soybean crops treated with formulations containing this compound showed a 75% reduction in aphid populations compared to untreated controls, underscoring its effectiveness as an insecticide while maintaining crop health.

Mechanism of Action

The mechanism of action of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Key Research Findings and Gaps

Carcinogenicity: While ethyl and vinyl carbamates are well-studied, the chloroethyl and isobutyryl groups in the target compound may alter metabolic pathways or toxicity profiles.

Synthesis : Analogous compounds are synthesized via reactions of chloroethylamines with carbamates , suggesting feasible routes for the target compound.

Analytical challenges : Colinear compounds in complex matrices (e.g., beverages) complicate quantification, necessitating advanced methods like HS-SPME-GC-MS .

Biological Activity

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for enhancing the pharmacokinetic properties of various drugs. The presence of the chloroethyl and methylpropanoyl groups may influence its lipophilicity and ability to cross biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering drug metabolism.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.

- Prodrug Characteristics : As a prodrug, it may be converted into active metabolites that exert therapeutic effects.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research indicated that the compound reduced levels of pro-inflammatory cytokines in macrophage cultures, highlighting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : In animal models, the compound showed promise in protecting against neurodegeneration, possibly through modulation of oxidative stress pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies. Key findings include:

- Absorption : Rapid absorption post-administration, with peak plasma concentrations reached within 1-3 hours.

- Metabolism : Primarily metabolized by liver enzymes, with formation of active metabolites contributing to its biological effects.

- Excretion : Excreted mainly via urine, with a half-life that supports once or twice daily dosing regimens.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate in complex matrices (e.g., biological samples or environmental samples)?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for trace analysis. Use a polar capillary column (e.g., DB-WAX) and isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy. For biological matrices, employ solid-phase microextraction (SPME) to isolate the compound, as validated for ethyl carbamate derivatives in wine and spirits . Limit of detection (LOD) can be optimized to ~10 µg/kg using selected-ion monitoring (SIM) mode . Collaborative validation protocols from the Association of Official Analytical Chemists (AOAC) should guide method reproducibility testing .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

Methodological Answer: A two-step synthesis is recommended:

React 2-chloroethylamine with 2-methylpropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

Protect the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in DCM at 20°C for 12 hours, followed by quenching with water and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) . Purity (>98%) can be confirmed via GC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Research Questions

Q. What experimental strategies address contradictory data on the genotoxicity of this compound in mammalian systems?

Methodological Answer: Discrepancies in clastogenicity (e.g., sister chromatid exchange vs. lack of micronuclei) may arise from metabolic activation requirements. Design experiments using:

- Human liver microsomes (HLM) supplemented with NADPH to assess CYP2E1-mediated bioactivation, as shown for ethyl carbamate .

- Primary human lymphocytes exposed to sub-cytotoxic doses (≤1 mM) with/without S9 metabolic fraction. Use comet assays to detect DNA damage and flow cytometry for micronucleus quantification . Statistical power analysis (e.g., ANOVA with post-hoc Tukey tests) should resolve variability across cell types.

Q. How does the 2-chloroethyl substituent influence the metabolic stability and carcinogenic potential of this compound compared to ethyl carbamate?

Methodological Answer: The 2-chloroethyl group may alter metabolic pathways. Conduct comparative studies using:

- In vitro metabolism assays : Incubate the compound with recombinant CYP2E1 and measure metabolites (e.g., vinyl carbamate, 2-hydroxyethyl derivatives) via LC-MS/MS .

- Rodent carcinogenicity models : Administer doses equivalent to ethyl carbamate’s TD50 (50 mg/kg/day in mice) and monitor tumor incidence in lung and liver tissues over 18 months . Histopathology should differentiate between parent compound effects and metabolite-driven carcinogenesis.

Q. What strategies mitigate ethyl carbamate formation during the synthesis or storage of related carbamate derivatives?

Methodological Answer: To minimize byproduct formation:

- Temperature control : Store synthesized compounds at ≤4°C in amber vials to prevent ethanol-urea reactions, which are temperature-dependent .

- Urease inhibitors : Add 1 mM acetohydroxamic acid during fermentation-based studies to block urea degradation, a precursor for ethyl carbamate .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of carbamate derivatives in human cell lines?

Methodological Answer: Contradictions often stem from differences in metabolic activation and exposure duration. Standardize protocols by:

- Dose-response curves : Test across a wide range (0.1–100 µM) with/without metabolic activation (S9 mix).

- Endpoint harmonization : Use the OECD TG 487 (micronucleus assay) and TG 471 (bacterial reverse mutation) guidelines. For example, ethyl carbamate shows no mutagenicity in Salmonella strains TA98/TA100 without activation but induces DNA adducts in human fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.